Evacetrapib is a potent and selective inhibitor of cholesteryl ester transfer protein (CETP). [, ] It was initially investigated as a potential therapeutic option for reducing cardiovascular events through increasing high-density lipoprotein cholesterol (HDL-C) concentrations. [] CETP is a plasma protein that facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins. [] Inhibition of CETP leads to an increase in HDL-C levels and a decrease in low-density lipoprotein cholesterol (LDL-C) levels. [, ]
Evacetrapib is synthesized through a multi-step process. A key step involves a hydrogenative reductive amination to join a substituted cyclohexyl subunit to the benzazepine core. [] The addition of water during this step was crucial to suppress undesired epimerization without hindering the rate of product formation. [] The optimized synthetic process enabled large-scale production of over 1100 kg of Evacetrapib. [] A detailed description of the complete synthetic process can be found in the provided paper. [, ]
Evacetrapib acts by inhibiting CETP, a plasma protein responsible for transferring cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins. [, , ] This inhibition leads to a significant increase in HDL-C levels and a reduction in LDL-C levels. [, , ] Evacetrapib demonstrated higher potency in inhibiting CETP compared to other CETP inhibitors like Torcetrapib. [] Notably, unlike Torcetrapib, Evacetrapib does not induce aldosterone or cortisol biosynthesis, avoiding the adverse effects associated with Torcetrapib. [, , ]
Evacetrapib exhibits limited aqueous solubility, a common characteristic of small molecule CETP inhibitors. [] This property necessitates the development of specific formulations for oral drug delivery. [] It is primarily metabolized by CYP3A, a cytochrome P450 enzyme. [, ] Evacetrapib demonstrates good absorption, with an absolute bioavailability of 44.8% when administered orally. [] The presence of a high-fat meal increases the mean exposure of Evacetrapib at steady state by 44%. [] Pharmacokinetic modeling studies predict that Evacetrapib does not accumulate substantially during long-term treatment, unlike Anacetrapib, another CETP inhibitor. []
6.3 Cholesterol Efflux Research: Evacetrapib has been shown to enhance cholesterol efflux capacity, both as monotherapy and in combination with statins. [, ] Cholesterol efflux, a critical component of reverse cholesterol transport, refers to the removal of excess cholesterol from peripheral cells to the liver for excretion. [] This process is considered crucial for maintaining cholesterol homeostasis and preventing atherosclerosis. []
6.5 Central Nervous System Research: While CETP is primarily expressed in the liver, it is also found in the brain, particularly in astrocytes. [] A study using CETP transgenic mice demonstrated that Evacetrapib can cross the blood-brain barrier and enter brain tissue. [] This finding suggests potential applications of Evacetrapib in research related to cholesterol homeostasis in the central nervous system and neurodegenerative diseases like Alzheimer’s disease. []
6.6 Colorectal Cancer Research: Recent research suggests that Evacetrapib may have potential applications in cancer research. [] Studies indicate that Evacetrapib exhibits anti-tumor effects on colorectal cancer cells by inhibiting the Wnt/β-catenin signaling pathway and activating the c-Jun NH2-terminal kinase (JNK) signaling pathway. [] These findings warrant further investigation to explore the potential of Evacetrapib as a therapeutic agent for colorectal cancer.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: